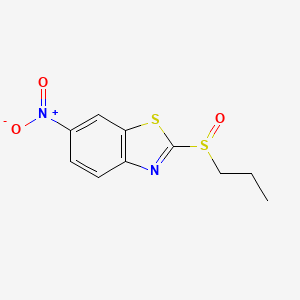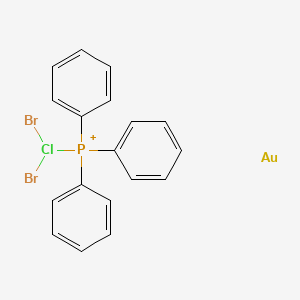
2-(1-Methyl-5-nitroimidazol-2-yl)-1-(3-morpholinopropyl)benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Methyl-5-nitroimidazol-2-yl)-1-(3-morpholinopropyl)benzimidazole is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-5-nitroimidazol-2-yl)-1-(3-morpholinopropyl)benzimidazole typically involves multi-step organic reactions. The process may start with the preparation of the benzimidazole core, followed by the introduction of the nitroimidazole and morpholinopropyl groups. Common reagents used in these reactions include nitroimidazole derivatives, alkylating agents, and various catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Methyl-5-nitroimidazol-2-yl)-1-(3-morpholinopropyl)benzimidazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzimidazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides, oxidizing agents like potassium permanganate, and various solvents and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups onto the benzimidazole ring.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(1-Methyl-5-nitroimidazol-2-yl)-1-(3-morpholinopropyl)benzimidazole involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in the biological activity of the compound. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1-Methyl-5-nitroimidazol-2-yl)benzimidazole
- 1-(3-Morpholinopropyl)benzimidazole
- 5-Nitroimidazole derivatives
Uniqueness
2-(1-Methyl-5-nitroimidazol-2-yl)-1-(3-morpholinopropyl)benzimidazole is unique due to the combination of its structural features, which may confer specific biological activities not seen in other similar compounds. The presence of both the nitroimidazole and morpholinopropyl groups could enhance its potency and selectivity for certain targets.
Propiedades
Número CAS |
32063-49-3 |
|---|---|
Fórmula molecular |
C18H22N6O3 |
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
4-[3-[2-(1-methyl-5-nitroimidazol-2-yl)benzimidazol-1-yl]propyl]morpholine |
InChI |
InChI=1S/C18H22N6O3/c1-21-16(24(25)26)13-19-17(21)18-20-14-5-2-3-6-15(14)23(18)8-4-7-22-9-11-27-12-10-22/h2-3,5-6,13H,4,7-12H2,1H3 |
Clave InChI |
KCSALABEXYXQRB-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CN=C1C2=NC3=CC=CC=C3N2CCCN4CCOCC4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


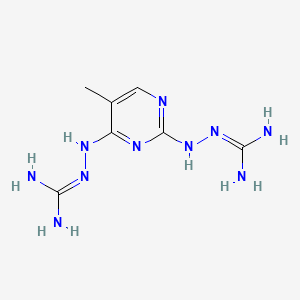

![14,16-dioxo-15-oxa-9,10-diazatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,8,11-pentaene-11,12-dicarboxylic acid](/img/structure/B14679206.png)
![1,5-Dihydrospiro[2,4-benzodithiepine-3,1'-cyclohexane]](/img/structure/B14679213.png)



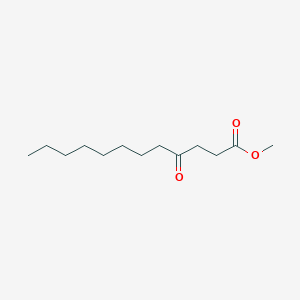
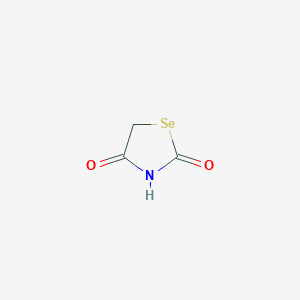
![Acetic acid;2,6-dichloro-4-[2-(3,5-dichloro-4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14679256.png)
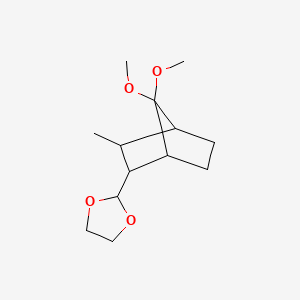
![3-Chlorobicyclo[2.2.1]hept-5-en-2-one](/img/structure/B14679271.png)
